Cas no 1251676-22-8 (7-methyl-3-(morpholine-4-carbonyl)-N-[4-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine)
![7-methyl-3-(morpholine-4-carbonyl)-N-[4-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine structure](https://ja.kuujia.com/scimg/cas/1251676-22-8x500.png)
7-methyl-3-(morpholine-4-carbonyl)-N-[4-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine 化学的及び物理的性質
名前と識別子
-
- [7-Methyl-4-[[4-(1-methylethyl)phenyl]amino]-1,8-naphthyridin-3-yl]-4-morpholinylmethanone
- 7-methyl-3-(morpholine-4-carbonyl)-N-[4-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine
-
- インチ: 1S/C23H26N4O2/c1-15(2)17-5-7-18(8-6-17)26-21-19-9-4-16(3)25-22(19)24-14-20(21)23(28)27-10-12-29-13-11-27/h4-9,14-15H,10-13H2,1-3H3,(H,24,25,26)
- InChIKey: XTNLFFHLRAXAHZ-UHFFFAOYSA-N
- ほほえんだ: C(C1=C(NC2=CC=C(C(C)C)C=C2)C2C(N=C1)=NC(C)=CC=2)(N1CCOCC1)=O
じっけんとくせい
- 密度みつど: 1.225±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 563.0±50.0 °C(Predicted)
- 酸性度係数(pKa): 5.88±0.30(Predicted)
7-methyl-3-(morpholine-4-carbonyl)-N-[4-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3406-2645-10μmol |
7-methyl-3-(morpholine-4-carbonyl)-N-[4-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine |
1251676-22-8 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3406-2645-5μmol |
7-methyl-3-(morpholine-4-carbonyl)-N-[4-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine |
1251676-22-8 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3406-2645-4mg |
7-methyl-3-(morpholine-4-carbonyl)-N-[4-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine |
1251676-22-8 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F3406-2645-2μmol |
7-methyl-3-(morpholine-4-carbonyl)-N-[4-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine |
1251676-22-8 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F3406-2645-1mg |
7-methyl-3-(morpholine-4-carbonyl)-N-[4-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine |
1251676-22-8 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F3406-2645-2mg |
7-methyl-3-(morpholine-4-carbonyl)-N-[4-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine |
1251676-22-8 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F3406-2645-10mg |
7-methyl-3-(morpholine-4-carbonyl)-N-[4-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine |
1251676-22-8 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3406-2645-3mg |
7-methyl-3-(morpholine-4-carbonyl)-N-[4-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine |
1251676-22-8 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3406-2645-5mg |
7-methyl-3-(morpholine-4-carbonyl)-N-[4-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine |
1251676-22-8 | 5mg |
$69.0 | 2023-09-10 |
7-methyl-3-(morpholine-4-carbonyl)-N-[4-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine 関連文献
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
3. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
7-methyl-3-(morpholine-4-carbonyl)-N-[4-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amineに関する追加情報
7-Methyl-3-(Morpholine-4-Carbonyl)-N-[4-(Propan-2-Yl)Phenyl]-1,8-Naphthyridin-4-Amine: A Comprehensive Overview
The compound with CAS No. 1251676-22-8, known as 7-methyl-3-(morpholine-4-carbonyl)-N-[4-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine, is a highly specialized organic molecule with significant potential in the field of drug discovery and development. This compound belongs to the class of naphthyridines, which are heterocyclic aromatic compounds with a fused bicyclic structure comprising two rings: a benzene ring and a pyridine ring. The presence of the morpholine moiety and the propan-2-yl group further enhances its chemical complexity and functional diversity.
Recent advancements in medicinal chemistry have highlighted the importance of naphthyridine derivatives in targeting various therapeutic areas, including cancer, inflammation, and central nervous system disorders. The naphthyridin core of this compound is particularly interesting due to its ability to interact with multiple biological targets, such as kinases and G-protein coupled receptors (GPCRs). The substitution pattern of this molecule—specifically the methyl group at position 7, the morpholine carbonyl group at position 3, and the N-substituted propan-2-yl phenyl group at position 4—plays a crucial role in modulating its pharmacokinetic properties and bioavailability.
One of the most notable features of this compound is its potential as a kinase inhibitor. Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer and neurodegenerative disorders. The morpholine carbonyl group in this molecule serves as a key functional group for binding to kinase active sites, making it a promising candidate for anti-cancer drug development.
In addition to its kinase inhibitory activity, this compound has shown potential in modulating other therapeutic targets. For instance, studies have demonstrated its ability to inhibit certain GPCRs, which are involved in various physiological processes such as neurotransmission and immune response. The propan-2-yl phenyl group at position 4 contributes to the molecule's lipophilicity, enhancing its ability to cross biological membranes and reach intracellular targets.
The synthesis of this compound involves a multi-step process that combines advanced organic chemistry techniques such as Suzuki coupling and Stille coupling reactions. These methods allow for precise control over the substitution pattern of the naphthyridine core, ensuring high purity and consistency in the final product. Recent research has also focused on optimizing the synthetic pathway to improve yield and reduce costs, making this compound more accessible for preclinical studies.
From an analytical standpoint, this compound has been extensively characterized using modern spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These analyses have confirmed its molecular structure and provided insights into its conformational flexibility and stability under various conditions.
In terms of pharmacokinetics, studies have shown that this compound exhibits favorable absorption profiles in preclinical models. Its ability to permeate through cellular membranes is attributed to its balanced hydrophilic-lipophilic properties, which are influenced by the presence of both polar (morpholine carbonyl) and non-polar (propan-2-y phenyl) groups.
Looking ahead, ongoing research is focused on evaluating the safety profile of this compound through toxicity studies in animal models. Additionally, efforts are being made to explore its efficacy in treating specific disease models, such as melanoma or chronic inflammatory conditions.
In conclusion, 7-methyl-3-(morpholine-4-carbonyl)-N-[4-(propan-2-y l)phenyl]-1,8-naphthyridin -4-amine represents a cutting-edge molecule with immense potential in drug discovery. Its unique structure, combined with recent advancements in synthetic chemistry and pharmacology, positions it as a valuable asset in addressing unmet medical needs across various therapeutic areas.
1251676-22-8 (7-methyl-3-(morpholine-4-carbonyl)-N-[4-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine) 関連製品
- 1797717-95-3(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-(1H-tetrazol-1-yl)phenyl)piperidine-3-carboxamide)
- 838887-83-5(8-(2-methoxyethyl)amino-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
- 1823360-99-1(Benzene, 4-bromo-1-methoxy-2-(pentyloxy)-)
- 2225145-03-7(2-amino-3-(3-sulfanylphenyl)propanoic acid hydrochloride)
- 864925-66-6(ethyl 3-carbamoyl-2-(4-methoxybenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-6-carboxylate)
- 1804496-84-1(4-Fluoro-2-methyl-6-nitrobenzyl alcohol)
- 929390-61-4(4-methoxy-N-2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-ylbenzamide)
- 1517851-81-8(2-(Oxetan-3-yl)propanoic acid)
- 2248306-80-9(5-{[(tert-butoxy)carbonyl]amino}-1H-imidazole-4-carboxylic acid)
- 156867-62-8(2-(4-Chloro-3,5-dimethylphenoxy)acetohydrazide)




